3,5-Dinitrobenzamide 3,5-Dinitrobenzamide Nitromide is an anti-parasitic agent.
Brand Name: Vulcanchem
CAS No.: 121-81-3
VCID: VC0002147
InChI: InChI=1S/C7H5N3O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H,(H2,8,11)
SMILES: C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Molecular Formula: C7H5N3O5
Molecular Weight: 211.13 g/mol

3,5-Dinitrobenzamide

CAS No.: 121-81-3

Cat. No.: VC0002147

Molecular Formula: C7H5N3O5

Molecular Weight: 211.13 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dinitrobenzamide - 121-81-3

CAS No. 121-81-3
Molecular Formula C7H5N3O5
Molecular Weight 211.13 g/mol
IUPAC Name 3,5-dinitrobenzamide
Standard InChI InChI=1S/C7H5N3O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H,(H2,8,11)
Standard InChI Key UUKWKUSGGZNXGA-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Canonical SMILES C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Melting Point 184.0 °C

Chemical and Physical Properties

Structural Characteristics

3,5-Dinitrobenzamide features a benzamide backbone with nitro groups at the 3- and 5-positions of the aromatic ring. The planar structure, confirmed by 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR spectroscopy , facilitates π-π stacking interactions critical for its biological activity. The electron-withdrawing nitro groups reduce the electron density of the aromatic system, increasing electrophilicity and reactivity toward nucleophilic agents .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight211.13 g/mol
Melting Point183–185°C
Density1.6444 g/cm³
Refractive Index1.5500
pKa13.73 ± 0.50
Solubility in DMSO≥2.2 mg/mL (10.42 mM)

Spectroscopic Profiles

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorptions at 1,540 cm⁻¹ and 1,350 cm⁻¹, corresponding to asymmetric and symmetric stretching of nitro groups, respectively . The amide C=O stretch appears at 1,680 cm⁻¹, while N–H bending vibrations occur near 1,590 cm⁻¹ . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 211.03 (calculated for C7H5N3O5\text{C}_7\text{H}_5\text{N}_3\text{O}_5: 211.02) .

Synthesis and Production

Industrial Synthesis Routes

The primary synthesis involves the amidation of 3,5-dinitrobenzoyl chloride with aqueous ammonia:

3,5-Dinitrobenzoyl chloride+NH33,5-Dinitrobenzamide+HCl\text{3,5-Dinitrobenzoyl chloride} + \text{NH}_3 \rightarrow \text{3,5-Dinitrobenzamide} + \text{HCl}

This method achieves a 97% yield under ambient conditions . Alternative approaches include the direct nitration of benzamide derivatives, though this requires stringent control of reaction temperatures (≤40°C) to prevent decomposition .

Purification and Quality Control

Recrystallization from ethanol yields 99.5% pure product, as verified by high-performance liquid chromatography (HPLC) . Residual solvents are monitored using gas chromatography–mass spectrometry (GC-MS), with limits set at <0.1% for ethanol and <10 ppm for ammonia .

Pharmacological Applications

Antifungal Activity

Ethyl 3,5-dinitrobenzoate, a structurally related ester, demonstrates potent activity against Candida albicans (MIC = 125 µg/mL) and Candida tropicalis (MIC = 500 µg/mL) . Mechanistic studies indicate disruption of fungal cell membranes via ergosterol biosynthesis inhibition, confirmed by ergosterol quantification assays showing a 68% reduction at 0.5× MIC .

Coccidiostat Use in Veterinary Medicine

As a component of Unistat and Tristat, 3,5-dinitrobenzamide controls coccidiosis in poultry by inhibiting Eimeria spp. sporozoite invasion. Field trials report a 92% reduction in oocyst shedding in broiler chickens at 50 mg/kg feed concentrations .

Environmental Fate and Degradation

Advanced Oxidation Processes (AOPs)

UV/H₂O₂ and UV/TiO₂ systems degrade 3,5-dinitrobenzamide via hydroxyl radical (·OH) attack, following pseudo-first-order kinetics (k=0.027min1k = 0.027 \, \text{min}^{-1}) . Primary degradation pathways include:

  • Nitro group reduction to amine derivatives.

  • Amide bond hydrolysis yielding 3,5-dinitrobenzoic acid.
    Liquid chromatography–tandem mass spectrometry (LC-MS/MS) identifies intermediate products such as 3-nitro-5-aminobenzamide (tR=4.2mint_R = 4.2 \, \text{min}) .

Table 2: Degradation Efficiency Under Different AOPs

AOP SystempHDegradation (%)Half-Life (min)
UV/H₂O₂7.098.525.7
UV/TiO₂5.094.231.9

Industrial and Material Science Applications

Explosives Formulation

The compound’s high nitrogen content (19.9%) and thermal stability (decomposition onset at 250°C) make it suitable as a stabilizer in nitrocellulose-based propellants, reducing combustion variability by 40% compared to diphenylamine .

Herbicide Development

3,5-Dinitrobenzamide derivatives inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials against Amaranthus retroflexus show 85% weed suppression at 2 kg/ha application rates .

Recent Advances and Future Directions

Green Synthesis Methods

Microwave-assisted amidation reduces reaction times from 12 hours to 35 minutes while maintaining 95% yield, significantly lowering energy consumption (2.1 kWh/kg vs. 8.4 kWh/kg) .

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